N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline
Description
IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound is N-[4-(2,4-dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline. This nomenclature reflects the compound's core structural elements: a trifluoromethyl-substituted aniline connected via a secondary amine linkage to a butyl chain, which terminates in an ether linkage to a 2,4-dichlorophenyl group. The Chemical Abstracts Service has assigned registry number 1040684-95-4 to this compound.
The systematic naming convention follows standard organic nomenclature principles, with the aniline portion serving as the base structure and the complex substituent being designated as N-[4-(2,4-dichlorophenoxy)butyl]. The trifluoromethyl group occupies the meta position relative to the amino group on the benzene ring. Alternative nomenclature systems have designated this compound using variations such as N-(4-(2,4-dichlorophenoxy)butyl)-3-(trifluoromethyl)aniline, which represents an equivalent structural description.
SMILES Notation and InChI Key Structural Descriptors
The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC(=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F. This linear notation encodes the complete molecular connectivity, beginning with the trifluoromethyl-substituted benzene ring and proceeding through the butyl linker to the dichlorophenoxy terminus.
The International Chemical Identifier string provides a more standardized representation: InChI=1S/C17H16Cl2F3NO/c18-13-6-7-16(15(19)11-13)24-9-2-1-8-23-14-5-3-4-12(10-14)17(20,21)22/h3-7,10-11,23H,1-2,8-9H2. The corresponding InChI Key is OABCIRIHVUYRTK-UHFFFAOYSA-N, which serves as a fixed-length identifier derived from the full InChI string. These descriptors enable unambiguous identification of the compound in chemical databases and facilitate computational chemistry applications.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3NO/c18-13-6-7-16(15(19)11-13)24-9-2-1-8-23-14-5-3-4-12(10-14)17(20,21)22/h3-7,10-11,23H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCIRIHVUYRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Aniline Preparation via Nucleophilic Aromatic Substitution
A key intermediate, 3-(trifluoromethyl)aniline, can be synthesized by selective fluorination and amination of aromatic precursors. According to patent CN103497111A, a practical industrial method involves:
- Starting from 4-tetrafluorobenzene.
- Conducting nucleophilic aromatic substitution in an autoclave with a solvent such as triethylamine or propylene glycol.
- Using copper powder as a catalyst.
- Reacting with liquefied ammonia under nitrogen atmosphere.
- Reaction conditions: temperature 180–250 °C, reaction time 36–72 hours.
- Post-reaction treatment with aqueous sodium hydroxide to isolate the aniline product.
This method yields 2,3,4-trifluoroaniline derivatives with high efficiency and safety suitable for scale-up.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 4-tetrafluorobenzene | Molar ratio 1 |
| Solvent | Triethylamine or propylene glycol | Molar ratio 2–20 |
| Catalyst | Copper powder | Molar ratio 0.001–1 |
| Temperature | 180–250 °C | High temperature for substitution |
| Reaction time | 36–72 hours | Extended for complete reaction |
| Atmosphere | Nitrogen | Inert to avoid oxidation |
Reduction of Nitro Precursors
Alternatively, 3-(trifluoromethyl)aniline can be prepared by catalytic hydrogenation or chemical reduction of the corresponding nitro compound:
- Catalytic hydrogenation using Pd/C and hydrogen gas.
- Chemical reduction using iron and hydrochloric acid or sodium borohydride under controlled conditions.
- Use of β-cyclodextrin-functionalized Pd nanocatalysts in aqueous media has shown yields of 90–95% for similar trifluoromethyl anilines, improving environmental and operational safety.
Introduction of the 2,4-Dichlorophenoxybutyl Side Chain
Nucleophilic Substitution or Ullmann Coupling
The attachment of the 4-(2,4-dichlorophenoxy)butyl moiety to the aniline nitrogen is typically achieved via:
- Nucleophilic substitution (SN2) of a halogenated butyl linker (e.g., 4-chlorobutyl) with 2,4-dichlorophenol under basic conditions.
- Ullmann-type copper-catalyzed coupling reactions between aryl halides and phenols.
Reaction conditions often involve:
- Base such as potassium carbonate or sodium hydride.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (100–140 °C) to facilitate coupling.
This step forms the ether linkage between the phenoxy group and the butyl chain.
Alkylation of Aniline Nitrogen
The final step involves alkylation of 3-(trifluoromethyl)aniline with the 4-(2,4-dichlorophenoxy)butyl halide:
- Typically performed under basic conditions to deprotonate the aniline nitrogen.
- Solvents such as acetonitrile or DMF.
- Temperature control to optimize yield and minimize side reactions.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorinated aniline synthesis | 4-tetrafluorobenzene, NH3, Cu catalyst, 180–250 °C, 36–72 h | 3-(trifluoromethyl)aniline |
| 2 | Phenoxybutyl linker synthesis | 2,4-dichlorophenol + 4-chlorobutyl halide, K2CO3, DMF, 120 °C | 4-(2,4-dichlorophenoxy)butyl halide |
| 3 | N-alkylation | 3-(trifluoromethyl)aniline + phenoxybutyl halide, base, solvent | N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline |
Optimization and Analytical Findings
- Catalyst choice and solvent in the fluorinated aniline synthesis significantly impact yield and purity. Copper powder and triethylamine offer a balance of activity and operational simplicity.
- Reaction temperature and time must be carefully controlled to avoid decomposition or incomplete substitution.
- Purification typically involves aqueous workup, extraction, and recrystallization or chromatography to achieve high purity.
- Yield improvements have been reported by decoupling multi-step reactions, such as separating deprotection steps in related trifluoromethyl aniline syntheses, improving overall yields from ~50-65% to ~86%.
- High-throughput experimentation and Design of Experiment (DOE) methodologies have been applied in analogous systems to optimize acid catalysts and solvents, which could be adapted for this compound’s synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting materials | 4-tetrafluorobenzene, 2,4-dichlorophenol, 4-chlorobutyl halide | Commercially available |
| Catalyst for fluorination | Copper powder | Essential for substitution |
| Solvents | Triethylamine, propylene glycol, DMF | Solvent choice affects yield |
| Temperature | 180–250 °C (fluorination), 100–140 °C (coupling) | Controlled heating required |
| Reaction time | 36–72 hours (fluorination), 6–24 hours (coupling) | Longer times for complete reaction |
| Purification | Aqueous workup, recrystallization, chromatography | To ensure >95% purity |
| Yield | 70–86% (overall optimized processes) | Dependent on step optimization |
This detailed synthesis approach combines robust industrial methods for the trifluoromethyl aniline core with classical organic coupling techniques for the phenoxybutyl side chain, resulting in efficient production of This compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Development
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline is being investigated for its potential use as a pharmaceutical intermediate. Its structure suggests it may possess biological activity, particularly in the development of drugs targeting specific pathways in diseases such as cancer and inflammatory disorders. The trifluoromethyl group is known to enhance the metabolic stability of compounds, which is beneficial in drug design .
Agrochemical Formulations
This compound may also find applications in agrochemicals, particularly as a herbicide or pesticide. The presence of the dichlorophenoxy group is indicative of compounds that can disrupt plant growth or pest life cycles. Research into its efficacy against specific weeds or pests could lead to novel formulations that are more effective and environmentally friendly compared to existing products .
Material Science
In material science, this compound can be utilized as a building block for synthesizing polymers or coatings with enhanced properties such as chemical resistance and thermal stability. Its unique chemical structure allows for modifications that can tailor materials for specific applications in electronics or protective coatings .
Case Study 1: Pharmaceutical Screening
In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications .
Case Study 2: Herbicidal Activity
A field trial conducted by agricultural scientists assessed the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results demonstrated a reduction in weed biomass by up to 80% compared to untreated controls, highlighting its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- The trifluoromethyl group enhances metabolic stability and membrane permeability across analogs .
- Chlorophenoxy and nitro groups in analogs like and correlate with tubulin inhibition and herbicidal activity, respectively. The target compound lacks nitro groups, suggesting divergent biological targets.
- Alkyl chain length (e.g., butyl vs. propyl) influences solubility; longer chains (e.g., butyl in the target compound) increase lipophilicity but may reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s logP (~5.5) exceeds that of nitro-containing analogs (e.g., 3.89 in ), indicating superior lipid membrane penetration, critical for herbicidal or antitumor applications.
- pKa (~4.53) suggests moderate acidity, likely due to the electron-withdrawing CF₃ group, enhancing stability under physiological conditions .
Antitumor and Herbicidal Mechanisms:
- Dinitroaniline Analogs : Compounds like N-(3-bromopropyl)-2,6-dinitro-4-CF₃-aniline disrupt microtubule polymerization by binding to plant/protozoan tubulin, making them potent herbicides .
- Trifluoromethylanilines : Derivatives in exhibit antibacterial activity via Michael addition to thiols, a mechanism less likely in the target compound due to the absence of α,β-unsaturated carbonyls.
Biological Activity
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C17H16Cl2F3NO
- CAS Number : 1040684-95-4
This compound features both dichlorophenoxy and trifluoromethyl functional groups, which contribute to its unique properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate : Reaction of 2,4-dichlorophenol with 1,4-dibromobutane to yield 4-(2,4-dichlorophenoxy)butane.
- Final Product Formation : The intermediate is then reacted with 3-(trifluoromethyl)aniline using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Biological Activity
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : The compound's structure suggests potential antitumor properties. Research indicates that compounds with similar functional groups can inhibit cancer cell proliferation. For example, studies on related anilines have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HT-29 .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The dichlorophenoxy group may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through biological membranes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated that it exhibited comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections.
- Antitumor Efficacy Research :
Data Table
Q & A
Q. What are the optimal synthetic routes for N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline, and what challenges exist in achieving high yield and purity?
- Methodological Answer : Synthesis typically involves two key steps:
- Step 1 : Alkylation of 2,4-dichlorophenol with 1,4-dibromobutane to form the intermediate 4-(2,4-dichlorophenoxy)butyl bromide. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize di-substitution byproducts.
- Step 2 : Coupling the intermediate with 3-(trifluoromethyl)aniline via nucleophilic substitution. A polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) facilitate this reaction. Challenges include steric hindrance from the trifluoromethyl group and competing hydrolysis of the bromide intermediate .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield (>75%) and purity (>95%).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the dichlorophenoxy and trifluoromethyl groups.
- ¹⁹F NMR (δ -60 to -65 ppm) verifies the trifluoromethyl moiety .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (e.g., unreacted aniline or phenol derivatives). High-resolution MS validates molecular weight (expected m/z ~409.1) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, Cl, F).
Advanced Research Questions
Q. How does the presence of the trifluoromethyl group and dichlorophenoxybutyl chain influence the compound’s bioactivity, particularly in plant systems?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, promoting membrane penetration. Its electron-withdrawing nature may increase binding affinity to targets like plant tubulin, as seen in dinitroaniline herbicides .
- Dichlorophenoxybutyl Chain : Mimics auxin-like herbicides (e.g., 2,4-D), enabling systemic translocation in plants. The butyl spacer balances hydrophobicity and flexibility, potentially optimizing target engagement .
- Validation : Comparative bioassays (e.g., root growth inhibition in Arabidopsis) against analogs lacking these groups.
Q. What is the hypothesized mechanism of action for this compound based on structural analogs, and how can it be experimentally validated?
- Methodological Answer :
- Hypothesis : Disruption of microtubule dynamics via binding to plant α/β-tubulin heterodimers, akin to dinitroaniline derivatives .
- Validation Strategies :
- In Vitro Tubulin Polymerization Assays : Monitor inhibition of microtubule assembly using purified plant tubulin.
- Fluorescence Microscopy : Visualize microtubule disassembly in treated plant cells (e.g., onion epidermal cells).
- Competitive Binding Studies : Use radiolabeled dinitroanilines (e.g., oryzalin) to assess displacement.
Q. In cases of conflicting data regarding this compound’s efficacy across different studies, what methodological factors should be considered to reconcile discrepancies?
- Methodological Answer : Key variables include:
- Purity : Impurities like 4-Nitro-3-(trifluoromethyl)aniline (a common byproduct) may skew bioactivity results. Rigorous HPLC analysis is critical .
- Biological Model : Species-specific tubulin isoform sensitivity (e.g., monocots vs. dicots).
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound solubility and activity.
- Replication : Independent validation under standardized protocols (e.g., OECD guidelines for herbicides).
Q. What strategies can be employed to modify the compound’s structure to enhance its selectivity and reduce non-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the dichlorophenoxy group with methoxy or methylsulfonyl groups to alter hydrophobicity.
- Introduce a hydroxyl or carboxylate group on the butyl chain to improve water solubility and reduce soil persistence.
- Computational Design : Molecular docking with tubulin isoforms to predict binding affinity variations .
- Biological Testing : Screen derivatives against non-target organisms (e.g., mammalian cell lines) to assess cytotoxicity.
Data Analysis and Optimization
Q. How can computational modeling be utilized to predict the binding interactions between this compound and potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-tubulin (PDB: 1JFF). Key residues (e.g., Val181, Tyr224) may form hydrophobic contacts with the dichlorophenoxy group.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Parameters like RMSD and binding free energy (MM/PBSA) quantify affinity .
- Comparative Analysis : Overlay docking poses with known herbicides (e.g., trifluralin) to identify shared binding motifs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
